molecular formula C22H26N4O B1241305 N3-(2-(2-(4-Methoxyphenyl)ethenyl)-4-quinazolinyl)-N1,N1-dimethyl-1,3-propanediamine CAS No. 259199-65-0

N3-(2-(2-(4-Methoxyphenyl)ethenyl)-4-quinazolinyl)-N1,N1-dimethyl-1,3-propanediamine

Cat. No.: B1241305
CAS No.: 259199-65-0
M. Wt: 362.5 g/mol
InChI Key: NIHSNFSFDGHHRG-UHFFFAOYSA-N
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Description

UNII-IN3WH41H3A is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) to unambiguously characterize a specific chemical substance. Evidence indicates that it may contain elements such as nitrogen, chlorine, and hydrogen cyanide derivatives, alongside structural variants involving isopropyl, nitro, or aromatic groups (e.g., CAS 75-44-5, 506-77-4, and 74-90-8) .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHSNFSFDGHHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128317
Record name N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259199-65-0
Record name N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259199-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-IN3WH41H3A involves a multi-step process. The key steps include the formation of the quinazoline ring and the subsequent attachment of the methoxyphenyl and dimethylpropane groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Unii-IN3WH41H3A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Unii-IN3WH41H3A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Unii-IN3WH41H3A has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Research explores its potential therapeutic applications, particularly in stabilizing the p53 protein, which is involved in tumor suppression.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Unii-IN3WH41H3A involves its interaction with specific molecular targets. One of the primary targets is the p53 signaling pathway, where the compound acts as a stabilizer of the p53 protein. This stabilization helps in the regulation of cell cycle and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Phosgene (CAS 75-44-5)

Structural Similarities :

  • Both compounds contain reactive chlorine groups and carbonyl functionalities, enabling participation in acyl-transfer reactions .
  • Phosgene (COCl₂) shares a propensity for generating toxic intermediates, similar to UNII-IN3WH41H3A’s degradation products (e.g., hydrogen cyanide) .

Key Differences :

Property UNII-IN3WH41H3A Phosgene
Molecular Complexity Multi-component system Simple triatomic molecule
Toxicity (LD₅₀, oral) Not fully characterized 20 mg/kg (rat)
Applications Industrial intermediates Chemical warfare, polymer synthesis

Phosgene’s well-defined toxicity and narrower industrial scope contrast with UNII-IN3WH41H3A’s multifaceted reactivity and undefined metabolic pathways .

Cyanogen Chloride (CAS 506-77-4)

Functional Similarities :

  • Both compounds exhibit high acute toxicity via inhibition of cytochrome c oxidase, disrupting cellular respiration .
  • Structural motifs include nitrogen-chlorine bonds, contributing to their volatility and environmental persistence .

Divergences :

Property UNII-IN3WH41H3A Cyanogen Chloride
Stability in Water Hydrolyzes to HCN Stable
Regulatory Status Restricted industrial use Banned in consumer products
Synthetic Utility Precursor for specialty chemicals Limited to pesticide synthesis

Cyanogen chloride’s stability under aqueous conditions and targeted applications distinguish it from UNII-IN3WH41H3A’s broader reactivity .

Comparison with Functionally Similar Compounds

Thiophanate-Methyl (CAS 5842-07-9)

Functional Resemblance :

  • Both compounds are used in agrochemicals, leveraging benzimidazole-like structures to inhibit fungal growth .
  • Shared metabolic pathways involve hydrolysis to carbendazim, a common fungicidal metabolite .

Contrasting Features :

Property UNII-IN3WH41H3A Thiophanate-Methyl
Environmental Persistence High (resists biodegradation) Moderate (half-life: 7 days)
Mammalian Toxicity Neurotoxic Low (LD₅₀ > 5,000 mg/kg)
Regulatory Approval Limited to industrial use Approved for agricultural use

Isopropylamine Derivatives (e.g., CAS 1392)

Structural Parallels :

  • Both feature branched alkylamine groups, enhancing solubility in organic solvents .
  • Shared reactivity in nucleophilic substitutions, useful in pharmaceutical intermediates .

Differentiating Factors :

Property UNII-IN3WH41H3A Isopropylamine (CAS 1392)
Byproduct Formation Cyanide derivatives Non-toxic amines
Industrial Demand Niche applications High-volume chemical

The presence of cyanogenic byproducts in UNII-IN3WH41H3A necessitates stricter handling protocols compared to simpler amines .

Table 1: Comparative Analysis of Key Properties

Compound Toxicity (LD₅₀) Primary Use Structural Risk Factor
UNII-IN3WH41H3A Not established Industrial synthesis Cyanide release
Phosgene 20 mg/kg (rat) Warfare/polymers Acyl chloride reactivity
Cyanogen Chloride 50 mg/m³ (inh.) Pesticides N-Cl bond instability
Thiophanate-Methyl >5,000 mg/kg Fungicides Benzimidazole formation

Research Insights :

  • UNII-IN3WH41H3A’s undefined metabolic profile poses challenges in risk assessment, unlike well-studied analogs like phosgene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-(2-(2-(4-Methoxyphenyl)ethenyl)-4-quinazolinyl)-N1,N1-dimethyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N3-(2-(2-(4-Methoxyphenyl)ethenyl)-4-quinazolinyl)-N1,N1-dimethyl-1,3-propanediamine

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